![molecular formula C11H7F3N2O B1452607 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1172278-17-9](/img/structure/B1452607.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
Overview
Description
“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is a chemical compound with the molecular formula C11H7F3N2O and a molecular weight of 240.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a pyrazole ring with a trifluoromethyl group .Physical And Chemical Properties Analysis
“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is a solid at room temperature . It has a melting point of 69-70°C .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceuticals due to the presence of the trifluoromethyl group, which is known to enhance the biological activity of drugs . It serves as a precursor in the development of molecules with potential therapeutic effects, such as antidiabetic, antimicrobial, and anti-inflammatory agents .
Organic Synthesis
In organic chemistry, it acts as an intermediate for synthesizing pyrazole derivatives. These derivatives are crucial in creating compounds with diverse biological activities, which are integral to drug discovery programs .
Material Science
The trifluoromethyl group within this compound contributes to the development of materials with unique properties, such as increased thermal stability and chemical resistance, which are valuable in creating advanced materials for various industrial applications .
Analytical Chemistry
It’s used in analytical chemistry for developing novel detection methods. The compound’s structure allows for the creation of sensitive and selective sensors that can detect various analytes, which is essential for environmental monitoring and quality control processes .
Agrochemicals
The compound finds application in the agrochemical industry as well. Its derivatives are used in the synthesis of pesticides and herbicides, contributing to crop protection and yield improvement .
Biochemistry
In biochemistry, this compound is involved in studying enzyme reactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or activators, helping to elucidate the biochemical mechanisms of various biological processes .
Medicinal Chemistry
It is also significant in medicinal chemistry, where it is used to design and synthesize new drug candidates. The compound’s ability to interact with various biological targets makes it a valuable tool for developing treatments for diseases .
Environmental Science
Lastly, in environmental science, this compound’s derivatives are explored for their potential use in pollution control and environmental remediation, owing to their reactivity and ability to form stable complexes with pollutants .
Safety And Hazards
“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is considered hazardous. It is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use of personal protective equipment is recommended when handling this compound .
properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-5-6-16(15-10)9-3-1-8(7-17)2-4-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMOQNXDOVWXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde | |
CAS RN |
1172278-17-9 | |
Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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